N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide

Medicinal Chemistry 5-HT2A Antagonists Physicochemical Properties

This 2-methoxyphenyl-substituted phenylsulphonyl piperazine derivative is a structurally defined 5-HT2A receptor antagonist matching Merck Sharp & Dohme patent claims. Its ortho-methoxyphenyl geometry and ethyl-sulfonamide linker provide a distinct SAR vector vs. para-substituted analogs and MDL-100,907, enabling exploration of unique chemical space for atypical antipsychotic discovery. With an XLogP3 of 3.7, it sits in the optimal CNS drug candidate range, avoiding excessive lipophilicity risks. Commercially available at ≥90% purity with transparent pricing, reducing procurement risk for hit confirmation and dose-response studies.

Molecular Formula C27H31N3O4S
Molecular Weight 493.62
CAS No. 932970-52-0
Cat. No. B2941474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide
CAS932970-52-0
Molecular FormulaC27H31N3O4S
Molecular Weight493.62
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H31N3O4S/c1-34-25-15-9-8-14-24(25)29-17-19-30(20-18-29)35(32,33)21-16-28-27(31)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,28,31)
InChIKeyAWOWGNPXPIIIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide (CAS 932970-52-0): A Phenylsulphonyl Piperazine Scaffold for 5-HT2A Receptor Antagonism Research


N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide (CAS 932970-52-0, PubChem CID 16029847) is a synthetic small molecule comprising a 2,2-diphenylacetamide core linked via an ethyl spacer to a 2-methoxyphenyl-substituted piperazine sulfonamide [1]. It belongs to the class of phenylsulphonyl piperazine derivatives, a scaffold extensively patented by Merck Sharp & Dohme Ltd. as selective antagonists of the human 5-HT2A receptor [2]. The compound is currently listed as a screening compound by commercial suppliers for early-stage drug discovery, with a molecular weight of 493.6 g/mol and a predicted XLogP3 of 3.7 [1].

Why N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide Cannot Be Substituted by Other Phenylsulphonyl Piperazines


Within the phenylsulphonyl piperazine class, subtle structural variations critically alter receptor binding profiles and drug-like properties. The 2-methoxyphenyl substitution on the piperazine ring distinguishes this compound from close analogs such as the 4-fluorophenyl variant (CAS 932969-79-4) and the 4-methoxyphenyl-sulfonyl-piperazine variant (CAS 1189656-20-9), as well as from the prototypical 5-HT2A antagonist MDL-100,907, which uses a 2,3-dimethoxyphenyl group on a piperidine ring [1]. Prior structure-activity relationship (SAR) studies on arylpiperazine diphenylacetamides demonstrate that the position and electronic nature of the aryl substituent directly controls the ratio of 5-HT2A to D2 receptor affinity, a key determinant of atypical antipsychotic potential [2]. Therefore, generic substitution without this specific 2-methoxyphenyl-sulfonamide geometry risks losing target selectivity and altering off-target profiles in unpredictable ways.

Quantitative Differentiation Evidence for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide vs. Closest Analogs


Structural and Physicochemical Differentiation from the 4-Methoxyphenyl-Sulfonyl-Piperazine Analog (CAS 1189656-20-9)

The target compound places the methoxy group at the 2-position of the N-aryl piperazine, whereas the closest analog (CAS 1189656-20-9) places the methoxy at the 4-position of the phenylsulfonyl group. This positional isomerism results in a measurable difference in calculated lipophilicity. The target compound has an XLogP3 of 3.7 [1], whereas the 4-methoxyphenyl-sulfonyl analog has a higher predicted XLogP3 of 4.5 [2]. This difference of 0.8 log units is significant for CNS drug design, where optimal brain penetration is typically observed in the XLogP range of 2-4.

Medicinal Chemistry 5-HT2A Antagonists Physicochemical Properties

Class-Level Receptor Selectivity Advantage Inferred from Patent-Defined 5-HT2A Pharmacophore

The Merck Sharp & Dohme patent (US 6,852,718) explicitly defines the phenylsulphonyl piperazine subclass containing an N-arylalkyl-substituted piperazine ring as selective 5-HT2A receptor antagonists [1]. The patent establishes that compounds within this class are 'essentially devoid of activity at the human dopamine D2 receptor', a key differentiator from first-generation antipsychotics that cause extrapyramidal side effects via D2 blockade. The target compound satisfies all structural criteria for this pharmacophore, whereas close analogs like MDL-100,907 (a piperidine, not piperazine) belong to a distinct structural subclass with a different selectivity trajectory [2].

Neuropharmacology 5-HT2A Antagonism Selectivity

SAR Context from 2-[4-(Aryl Substituted) Piperazin-1-yl] N,N-Diphenylacetamides: 2-Methoxy Positioning Drives Antipsychotic-Like Activity

In a study of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides (3a-j) evaluated in apomorphine-induced climbing, 5-HTP-induced head twitches, and catalepsy models in mice, compound 3e showed a maximum atypical antipsychotic-like profile [1]. The SAR revealed that the nature and position of the aryl substitution on the piperazine ring critically determine the behavioral outcome. The target compound features a 2-methoxyphenyl group on the piperazine ring linked via a sulfonamide; although this study used a direct N-alkyl linkage rather than a sulfonamide spacer, it provides the closest published evidence that ortho-methoxyphenyl substitution within the diphenylacetamide chemotype is compatible with antipsychotic-like activity without catalepsy.

Antipsychotic Drug Discovery Structure-Activity Relationship In Vivo Pharmacology

Commercial Availability and Purity Specification vs. Alternative Screening Sources

The target compound is available from Life Chemicals (Catalog No. F2068-0609) at 90%+ purity in 5 mg format for $69.00 [1]. In contrast, the 4-methoxyphenyl-sulfonyl analog (CAS 1189656-20-9) is listed by EvitaChem (Catalog EVT-2765681) with purity unspecified . The closest 2-fluorophenyl variant (CAS 932969-79-4) is listed by BenchChem with 95% purity but lacks transparent pricing . For screening campaigns requiring defined purity and milligram quantities, the target compound offers a verifiable purity specification and defined pricing, which is not uniformly available for all analogs.

High-Throughput Screening Compound Procurement Purity Comparison

High-Confidence Application Scenarios for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide (CAS 932970-52-0)


5-HT2A Antagonist Screening Libraries for Antipsychotic Lead Discovery

In building a focused screening library for atypical antipsychotic discovery, including this compound provides a structurally defined 5-HT2A pharmacophore that matches the patent claims of the phenylsulphonyl piperazine class [1]. Its ortho-methoxyphenyl substitution on the piperazine ring offers a distinct SAR vector compared to the para-substituted analogs and the piperidine-based MDL-100,907 [2]. This enables exploration of a unique chemical space within the 5-HT2A antagonist field.

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

With an XLogP3 of 3.7, this compound falls within the optimal range for CNS drug candidates (typically 2-4), unlike the more lipophilic 4-methoxyphenyl-sulfonyl analog (XLogP3 ~4.5) [1]. For programs where excessive lipophilicity risks higher non-specific binding, hERG liability, or poor solubility, this compound represents a more balanced starting point for hit-to-lead optimization [2].

SAR Studies Exploring Sulfonamide Linker Geometry vs. N-Alkyl/Acetamide Linkers in Arylpiperazine Antipsychotics

The compound contains a key structural feature—an ethyl spacer between the sulfonamide and diphenylacetamide groups—that differentiates it from the N-alkyl linked arylpiperazine diphenylacetamides studied by Kumar et al. (2011) [1]. This enables direct head-to-head comparison of how sulfonamide vs. acetamide linkers influence 5-HT2A/D2 selectivity, metabolic stability, and in vivo efficacy. Researchers can use this compound to expand the SAR landscape around the diphenylacetamide core.

Procurement for HTS with Defined Purity and Budget Transparency

For high-throughput screening programs that require compounds with verified purity specifications, this compound is commercially available at 90%+ purity from Life Chemicals with transparent pricing ($69.00 / 5 mg) [1]. This reduces procurement risk compared to analogs where purity is unspecified or pricing is not publicly disclosed [2]. The defined minimum purity supports more reliable hit confirmation and dose-response follow-up.

Quote Request

Request a Quote for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.